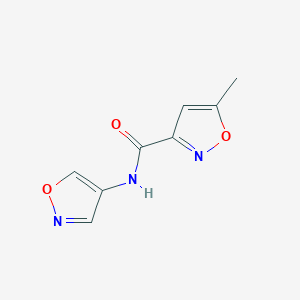

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-5-2-7(11-14-5)8(12)10-6-3-9-13-4-6/h2-4H,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJOFPVMMSVZNRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide typically involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . For instance, the synthesis can be carried out through a multi-step process involving oximation, chlorination, and cycloaddition . The reaction conditions often require specific reagents such as organic N-Cl sources or Cl₂ generated on-demand in a flow setup .

Industrial Production Methods: Industrial production methods for isoxazoles, including this compound, leverage continuous flow chemistry to enhance efficiency and yield. This approach allows for the telescoping of multiple steps into a single continuous process, reducing the need for intermediate purification and improving overall productivity .

Chemical Reactions Analysis

Types of Reactions: 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the labile N–O bond in the isoxazole ring makes it particularly reactive .

Common Reagents and Conditions: Common reagents used in these reactions include nitrile oxides, hydroxylamine, and β-diketones. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions include various 1,3-bifunctional derivatives of carbonyl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, isoxazole derivatives have shown antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic activities . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects . For example, they can inhibit protein tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

5-Methyl-N-(4-methyl-3-nitrophenyl)-3-phenyl-1,2-oxazole-4-carboxamide ()

Ceapin-A4 and Ceapin-A5 ()

- Structure : Ceapin-A4 has a benzylpyrazole substituent, while Ceapin-A5 features a methylpyrazole group.

- Key Differences :

- Pyrazole rings (vs. oxazole) contain two adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding patterns.

- The furan substituent in Ceapins introduces oxygen-based lone pairs for additional interactions.

- Implications : Pyrazole-containing analogues are used in protein-folding studies, suggesting the target compound may have similar applications in modulating chaperone activity .

5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide ()

- Structure : Substitutes the oxazolyl group with a 5-nitrothiazole ring.

- The nitro group on thiazole may enhance electrophilicity, affecting reactivity in biological systems.

- Implications : Thiazole derivatives are common in antimicrobial agents, hinting at possible bioactivity for the target compound .

Physicochemical Properties

Melting Points and Solubility

Spectral Data

Biological Activity

5-Methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name is This compound . Its molecular formula is , and it has a molecular weight of 196.18 g/mol. The structure features two oxazole rings, which are known for their biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through cyclization reactions. Research indicates that derivatives of oxazole compounds can be synthesized using methods such as:

- Condensation reactions of amines with carbonyl compounds.

- Cyclization involving the use of catalysts or heat to promote the formation of the oxazole ring.

Anticancer Properties

Recent studies have demonstrated that oxazole derivatives exhibit promising anticancer activity. For instance:

- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values in the micromolar range. Specifically, a related compound demonstrated an IC50 value of against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.65 |

| Related Compound A | U-937 | 0.75 |

| Related Compound B | HeLa | 2.41 |

The biological activity of this class of compounds is often attributed to their ability to induce apoptosis in cancer cells through several mechanisms:

- Activation of p53 Pathway : Some studies suggest that oxazole derivatives can enhance p53 expression levels and promote caspase activation leading to programmed cell death .

- Inhibition of Carbonic Anhydrases : Certain oxazole derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis . This inhibition can lead to reduced tumor growth in experimental models.

Case Studies

A notable case study involved the evaluation of a series of oxazole derivatives against various cancer cell lines:

Study Overview

Researchers synthesized multiple derivatives and assessed their biological activities using flow cytometry and Western blot analysis.

Findings

The study revealed that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the mitochondrial pathway. For example:

- Compound X showed a significant increase in caspase-3 cleavage in treated MCF-7 cells compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 5-methyl-N-(1,2-oxazol-4-yl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

- Answer : The synthesis typically involves multi-step reactions, including cyclization and carboxamide coupling. Key optimization strategies include:

- Using polar aprotic solvents (e.g., dimethylformamide) to enhance intermediate solubility .

- Employing catalysts like sodium hydride for efficient ring formation .

- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .

- Temperature control (e.g., 60–80°C) to avoid side reactions during oxazole ring formation .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?

- Answer :

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify substituent positions and confirm the absence of regioisomers (e.g., ¹H/¹³C NMR for oxazole ring protons and carboxamide carbonyl signals) .

- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight validation .

- HPLC with UV detection : To quantify purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance biological activity?

- Answer :

- Core Modifications : Introducing electron-withdrawing groups (e.g., nitro or chloro) to the oxazole ring can improve target binding affinity, as seen in analogs with dichlorophenyl substituents .

- Heterocyclic Substitutions : Replacing the oxazole with a thiazole ring (while retaining the carboxamide group) may alter selectivity, as observed in analogs with dual oxazole-thiazole systems .

- Bioisosteric Replacements : Substituting the oxazol-4-yl group with a benzodioxole moiety (e.g., in PubChem analogs) enhances metabolic stability .

- Methodology : Use in vitro enzyme inhibition assays (e.g., kinase panels) paired with molecular docking to prioritize synthetic targets .

Q. What computational methods are employed to predict the reactivity or biological targets of this compound?

- Answer :

- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for key synthetic steps (e.g., cyclization barriers) .

- Reaction Path Search Algorithms : Identify energetically favorable pathways for heterocycle formation .

- Molecular Dynamics Simulations : Predict binding modes with proteins (e.g., ATP-binding pockets) using software like AutoDock Vina .

- Data Integration : Combine computational predictions with experimental validation (e.g., crystallography) to resolve discrepancies .

Q. How do researchers resolve contradictions in reported biological activities among structurally similar oxazole-carboxamide derivatives?

- Answer :

- Structural Reanalysis : Compare analogs (e.g., 3-phenyl vs. 3-methyl substitutions) using X-ray crystallography to confirm stereoelectronic effects .

- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays) .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to verify binding kinetics when fluorescence-based assays yield inconsistent results .

Q. What strategies are used to elucidate the mechanism of action of this compound at the molecular level?

- Answer :

- Target Deconvolution : Combine chemoproteomics (e.g., affinity chromatography) with CRISPR-Cas9 gene knockout screens to identify primary targets .

- Crystallographic Studies : Resolve co-crystal structures with proteins (e.g., kinases) to map binding interactions .

- Pathway Analysis : Use RNA sequencing to track downstream gene expression changes after compound treatment .

Notes for Rigorous Research

- Contradiction Management : Cross-validate synthetic protocols using independent labs to address reproducibility issues .

- Ethical Sourcing : Avoid commercial suppliers like BenchChem; prioritize peer-reviewed synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.